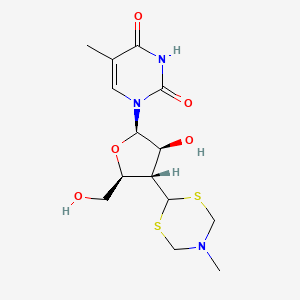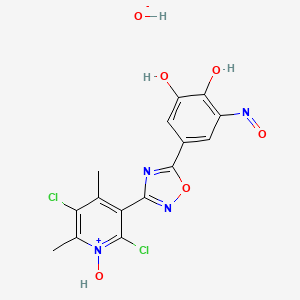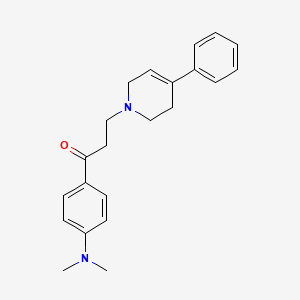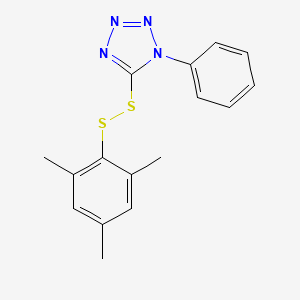
5-(Mesityldithio)-1-phenyl-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Mesityldithio)-1-phenyl-1H-tetraazole is an organic compound that belongs to the class of tetraazoles Tetraazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom The mesityldithio group is a functional group derived from mesitylene, a derivative of benzene with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mesityldithio)-1-phenyl-1H-tetraazole typically involves the reaction of mesitylene with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetraazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Mesityldithio)-1-phenyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or disulfides.
Substitution: The mesityldithio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted tetraazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Mesityldithio)-1-phenyl-1H-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 5-(Mesityldithio)-1-phenyl-1H-tetraazole involves its interaction with molecular targets through its functional groups. The mesityldithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetraazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylthio)-1-phenyl-1H-tetraazole
- 5-(Ethylthio)-1-phenyl-1H-tetraazole
- 5-(Benzylthio)-1-phenyl-1H-tetraazole
Uniqueness
5-(Mesityldithio)-1-phenyl-1H-tetraazole is unique due to the presence of the mesityldithio group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the mesityldithio group can enhance the compound’s ability to interact with biological targets, potentially leading to unique biological activities.
Eigenschaften
CAS-Nummer |
52065-84-6 |
|---|---|
Molekularformel |
C16H16N4S2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
1-phenyl-5-[(2,4,6-trimethylphenyl)disulfanyl]tetrazole |
InChI |
InChI=1S/C16H16N4S2/c1-11-9-12(2)15(13(3)10-11)21-22-16-17-18-19-20(16)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI-Schlüssel |
JGTXTOWSOSIGCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)SSC2=NN=NN2C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


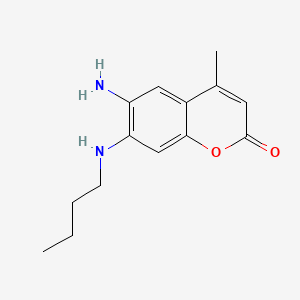
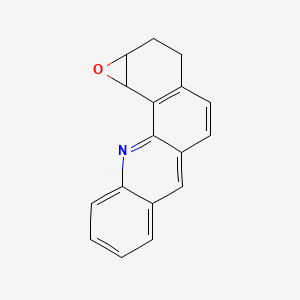
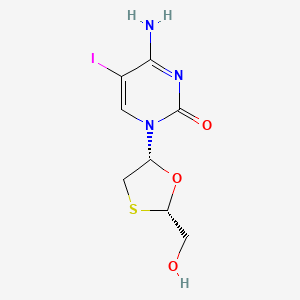
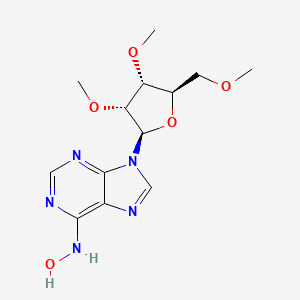

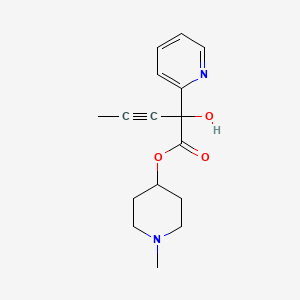

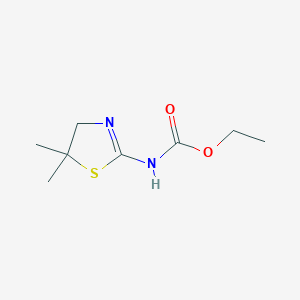
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
